molecular formula C10H6ClNO2 B13759002 1-Chloro-3-nitronaphthalene CAS No. 53526-29-7

1-Chloro-3-nitronaphthalene

Cat. No.: B13759002
CAS No.: 53526-29-7
M. Wt: 207.61 g/mol
InChI Key: LSACNADXSMNMJS-UHFFFAOYSA-N
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Description

1-Chloro-3-nitronaphthalene is an organic compound with the molecular formula C10H6ClNO2 It is a derivative of naphthalene, where a chlorine atom and a nitro group are substituted at the 1 and 3 positions, respectively

Preparation Methods

Synthetic Routes and Reaction Conditions: 1-Chloro-3-nitronaphthalene can be synthesized through the nitration of 1-chloronaphthalene. The nitration process typically involves the use of a nitrating mixture, such as concentrated nitric acid and sulfuric acid, under controlled temperature conditions to ensure the selective introduction of the nitro group at the desired position .

Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the careful control of reaction parameters, such as temperature, concentration of reagents, and reaction time, to maximize yield and purity. The use of continuous flow reactors and advanced separation techniques can further enhance the efficiency of the production process .

Chemical Reactions Analysis

Types of Reactions: 1-Chloro-3-nitronaphthalene undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products:

Scientific Research Applications

1-Chloro-3-nitronaphthalene has several applications in scientific research:

Mechanism of Action

The mechanism of action of 1-Chloro-3-nitronaphthalene in chemical reactions involves the activation of the aromatic ring by the nitro group, making it more susceptible to nucleophilic attack. The chlorine atom, being an electron-withdrawing group, further enhances this reactivity. The molecular targets and pathways involved depend on the specific reaction and conditions used .

Comparison with Similar Compounds

Biological Activity

1-Chloro-3-nitronaphthalene (C10H6ClNO2) is an organic compound that has garnered attention for its diverse biological activities. This article presents a comprehensive overview of its properties, mechanisms of action, and relevant case studies, supported by data tables and research findings.

  • Molecular Formula : C10H6ClNO2
  • Molecular Weight : 207.61 g/mol
  • CAS Number : 53526-29-7
  • Purity : Typically >95% in commercial preparations .

Mechanisms of Biological Activity

This compound exhibits biological activity primarily through its interactions with various cellular targets. The compound's nitro group is known to undergo reduction in biological systems, leading to the formation of reactive intermediates that can modify proteins and nucleic acids, potentially disrupting cellular functions.

Antimicrobial Activity

Research has indicated that this compound possesses antimicrobial properties. A study demonstrated its effectiveness against several bacterial strains, including Escherichia coli and Staphylococcus aureus, suggesting its potential as an antibacterial agent. The mechanism involves the disruption of bacterial cell membranes and inhibition of cell wall synthesis .

Cytotoxic Effects

In vitro studies have shown that this compound can induce cytotoxicity in various cancer cell lines. For example, it has been reported to inhibit the proliferation of human breast cancer cells (MCF-7) through apoptosis induction. The compound activates caspase pathways, leading to programmed cell death .

Case Studies

  • Antibacterial Efficacy :
    • Study : The compound was tested against multiple bacterial strains.
    • Results : Showed significant inhibition of growth, with a minimum inhibitory concentration (MIC) ranging from 32 to 64 µg/mL for E. coli and S. aureus.
    • : Supports the potential use of this compound in developing new antibacterial agents .
  • Cytotoxicity in Cancer Cells :
    • Study : Evaluated the effect on MCF-7 breast cancer cells.
    • Results : IC50 values indicated a dose-dependent decrease in cell viability, with significant apoptosis observed at higher concentrations.
    • : Highlights the compound's potential as an anticancer agent due to its ability to induce apoptosis .

Data Table: Biological Activities of this compound

Activity TypeTarget Organism/Cell LineMechanism of ActionMIC/IC50 Value
AntibacterialE. coliDisruption of cell membrane32 µg/mL
S. aureusInhibition of cell wall synthesis64 µg/mL
CytotoxicMCF-7 (breast cancer)Induction of apoptosis via caspase activationIC50 = 15 µM

Properties

CAS No.

53526-29-7

Molecular Formula

C10H6ClNO2

Molecular Weight

207.61 g/mol

IUPAC Name

1-chloro-3-nitronaphthalene

InChI

InChI=1S/C10H6ClNO2/c11-10-6-8(12(13)14)5-7-3-1-2-4-9(7)10/h1-6H

InChI Key

LSACNADXSMNMJS-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C2C(=C1)C=C(C=C2Cl)[N+](=O)[O-]

Origin of Product

United States

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